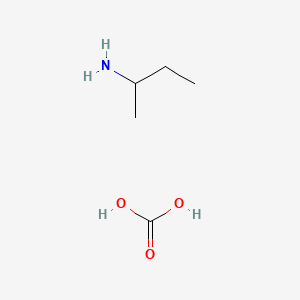![molecular formula H4Ni3O9Si2 B15178590 Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) CAS No. 12519-85-6](/img/structure/B15178590.png)
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) is a heterocyclic organic compound with the molecular formula H4Ni3O9Si2 and a molecular weight of 380.277560 g/mol . This compound is known for its unique structure, which includes nickel, hydroxide, and disilicate components. It is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) typically involves the reaction of nickel salts with silicate sources under controlled conditions. The reaction is carried out in an aqueous medium, where nickel(II) ions react with orthosilicate ions to form the trinickelate complex. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and silicate sources. The reaction is conducted in large reactors with precise control over reaction parameters to achieve high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes.
Substitution: The hydroxide and silicate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with substituted ligands.
Scientific Research Applications
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other nickel complexes.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving nickel deficiency.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and catalysts.
Mechanism of Action
The mechanism of action of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and function. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) can be compared with other nickel-silicate complexes:
Nickel orthosilicate: Similar structure but lacks the hydroxide component.
Nickel disilicate: Contains two silicate groups but different coordination environment.
Nickel hydroxide: Contains hydroxide but lacks silicate groups.
The uniqueness of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) lies in its combination of nickel, hydroxide, and silicate components, which imparts distinct chemical and physical properties.
Properties
CAS No. |
12519-85-6 |
|---|---|
Molecular Formula |
H4Ni3O9Si2 |
Molecular Weight |
380.28 g/mol |
IUPAC Name |
hydron;nickel(2+);hydroxide;disilicate |
InChI |
InChI=1S/3Ni.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4;/p+2 |
InChI Key |
BUISLYBGLXDIMJ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].[H+].[OH-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


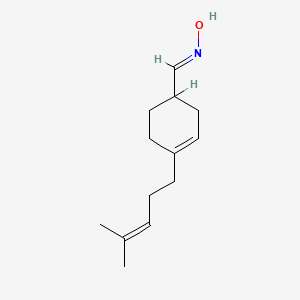
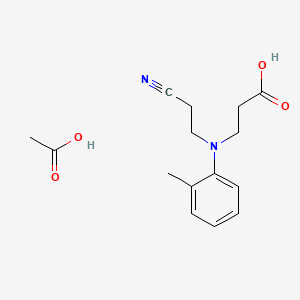
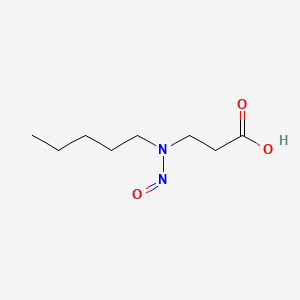

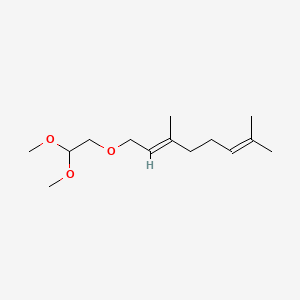
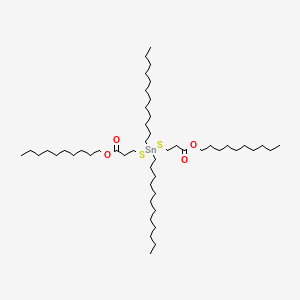


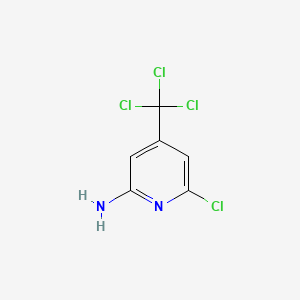
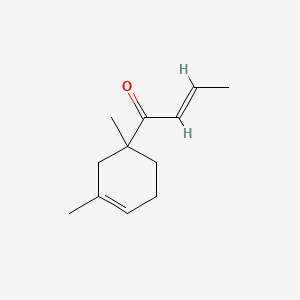
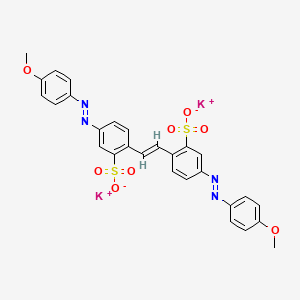
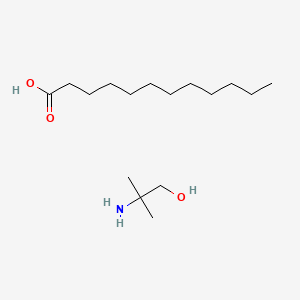
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
